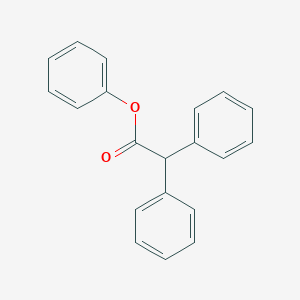
Phenyl diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl diphenylacetate, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic effects. It is commonly prescribed for the treatment of arthritis, migraine, and other inflammatory conditions. The chemical structure of Phenyl diphenylacetate consists of two aromatic rings connected by a carbon-carbon bond, with a carboxylic acid group attached to one of the rings.
作用機序
Phenyl diphenylacetate exerts its anti-inflammatory and analgesic effects by inhibiting the synthesis of prostaglandins, which are responsible for the pain and inflammation associated with various inflammatory conditions. It does this by blocking the activity of COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
Phenyl diphenylacetate has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of fever, and suppression of inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress, which is implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
Phenyl diphenylacetate has several advantages for use in laboratory experiments, including its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2, and its ability to reduce the production of ROS. However, it also has several limitations, including its potential to cause gastrointestinal side effects, such as ulcers and bleeding, and its potential to interact with other drugs and supplements.
将来の方向性
There are several future directions for research on Phenyl diphenylacetate, including the development of new formulations and delivery systems, the investigation of its effects on other inflammatory mediators, such as cytokines and chemokines, and the exploration of its potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and analgesic effects and to identify potential biomarkers for predicting its efficacy and safety.
合成法
Phenyl diphenylacetate can be synthesized by several methods, including the Friedel-Crafts acylation reaction, the Schotten-Baumann reaction, and the Ullmann reaction. The most common method involves the reaction of phenol with thionyl chloride to produce phenyl chloride, which is then reacted with 2,6-dichloroaniline in the presence of an acid catalyst to yield Phenyl diphenylacetate.
科学的研究の応用
Phenyl diphenylacetate has been extensively studied for its therapeutic effects in various inflammatory conditions. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are known to cause inflammation, pain, and fever. Phenyl diphenylacetate selectively inhibits COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
特性
CAS番号 |
58241-12-6 |
|---|---|
製品名 |
Phenyl diphenylacetate |
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
phenyl 2,2-diphenylacetate |
InChI |
InChI=1S/C20H16O2/c21-20(22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChIキー |
YKWNDAOEJQMLGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
その他のCAS番号 |
58241-12-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



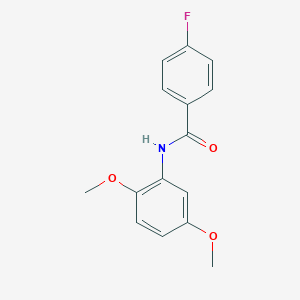
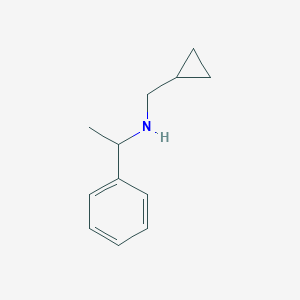
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
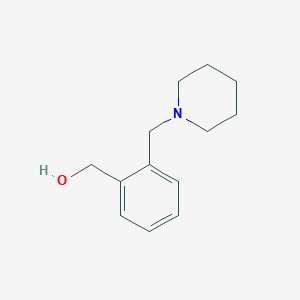
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)


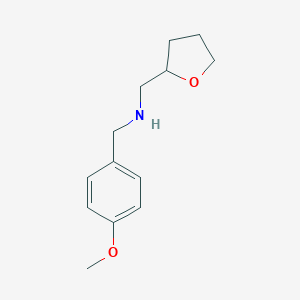

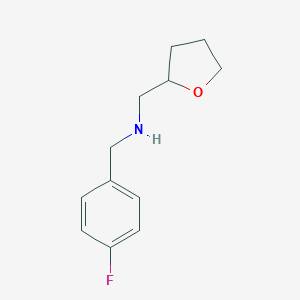

![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)
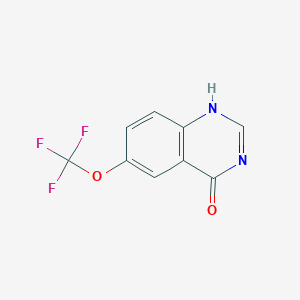
![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)